N-Acetylglucosamine trimer

CAS No.: 30664-10-9

Cat. No.: VC1755961

Molecular Formula: C24H51N3O18

Molecular Weight: 669.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30664-10-9 |

|---|---|

| Molecular Formula | C24H51N3O18 |

| Molecular Weight | 669.7 g/mol |

| IUPAC Name | N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide |

| Standard InChI | InChI=1S/3C8H17NO6/c3*1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h3*5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t3*5-,6+,7+,8+/m000/s1 |

| Standard InChI Key | KJEWREAVVXCNFZ-BAGIXUKZSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O |

| SMILES | CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O |

| Canonical SMILES | CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O |

Introduction

Chemical Structure and Properties

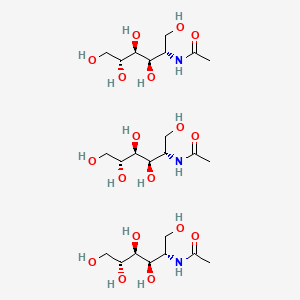

N-Acetylglucosamine trimer is a trisaccharide with the molecular formula C24H51N3O18 and a molecular weight of 669.7 g/mol . It consists of three N-acetylglucosamine units linked together through glycosidic bonds. This compound is identified in chemical registries by the CAS number 30664-10-9 .

The structure features three repeated units of N-acetylglucosamine, each containing an acetylated amino group attached to a glucosamine molecule. The IUPAC name for the basic unit is N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide .

Chemical Identifiers and Properties

Table 1: Chemical Properties of N-Acetylglucosamine Trimer

| Property | Value |

|---|---|

| Molecular Formula | C24H51N3O18 |

| Molecular Weight | 669.7 g/mol |

| CAS Number | 30664-10-9 |

| Alternative Names | (NAG)3, N-Acetylglucosamine trimer |

| Related Compounds | N-Acetylglucosaminitol |

Biological Activity and Significance

The biological activity of N-Acetylglucosamine trimer differs significantly from its monomeric form, highlighting how oligomerization can fundamentally alter the functional properties of carbohydrates in biological systems.

| Compound | Inhibition of IL-1β-induced NO Production | Effective Concentration |

|---|---|---|

| Glucosamine (GlcN) | Yes | IC50 = 14.9 ± 2.1 mM |

| N-acetylglucosamine (GlcNAc) | Yes | IC50 = 4.1 ± 1.3 mM |

| N-acetylglucosamine trimer | No | Not applicable |

| N-acetylglucosamine dimer | No | Not applicable |

Structure-Function Relationship

The lack of anti-inflammatory activity in the trimeric form compared to the monomeric N-acetylglucosamine suggests that the spatial arrangement and increased molecular size of the trimer may prevent interaction with cellular receptors or entry pathways that mediate the anti-inflammatory response in chondrocytes .

| Property | Description |

|---|---|

| Enzyme | N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) |

| Organism | Mycobacterium tuberculosis |

| Crystal Structure | Cubic space group |

| Biological Unit | Trimer |

| Function | Catalyzes final steps in UDP-GlcNAc biosynthesis |

Limitations of Current Research

The research on N-Acetylglucosamine trimer has several limitations that should be addressed in future studies.

Limited In Vivo Studies

Most research on N-Acetylglucosamine trimer has been conducted in vitro, with limited exploration of its effects in animal models or clinical studies. This gap in knowledge makes it difficult to fully understand its biological significance in complex organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume